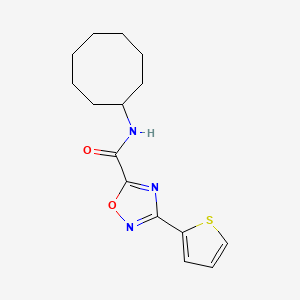![molecular formula C24H31ClN2O B6018539 [3-(3-chlorobenzyl)-1'-phenyl-1,4'-bipiperidin-3-yl]methanol](/img/structure/B6018539.png)
[3-(3-chlorobenzyl)-1'-phenyl-1,4'-bipiperidin-3-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(3-chlorobenzyl)-1'-phenyl-1,4'-bipiperidin-3-yl]methanol, also known as CBP, is a chemical compound that has been widely studied for its potential applications in scientific research. CBP belongs to the class of compounds known as piperidines, which are characterized by a six-membered ring containing nitrogen atoms.
作用机制
The mechanism of action of [3-(3-chlorobenzyl)-1'-phenyl-1,4'-bipiperidin-3-yl]methanol is not fully understood, but it is believed to involve the inhibition of the dopamine and serotonin transporters. This inhibition leads to an increase in the levels of these neurotransmitters in the brain, which can have a variety of effects on behavior and cognition.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the modulation of dopamine and serotonin levels in the brain. This compound has also been shown to have an effect on the release of other neurotransmitters, such as norepinephrine and acetylcholine. These effects can lead to changes in behavior and cognition, such as alterations in mood, motivation, and attention.
实验室实验的优点和局限性
One advantage of using [3-(3-chlorobenzyl)-1'-phenyl-1,4'-bipiperidin-3-yl]methanol in lab experiments is its high affinity for the dopamine and serotonin transporters, which makes it a valuable tool for studying the mechanisms of neurotransmitter uptake and release in the brain. However, one limitation of using this compound in lab experiments is its potential for toxicity, which can limit its usefulness in certain applications.
未来方向
There are many potential future directions for research on [3-(3-chlorobenzyl)-1'-phenyl-1,4'-bipiperidin-3-yl]methanol. One area of interest is the development of new compounds that are structurally similar to this compound but have improved pharmacological properties. Another area of interest is the use of this compound in the treatment of neurological and psychiatric disorders, such as depression and addiction. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
合成方法
[3-(3-chlorobenzyl)-1'-phenyl-1,4'-bipiperidin-3-yl]methanol can be synthesized using a variety of methods, including the reduction of the corresponding ketone using sodium borohydride, or the reaction of the corresponding amine with formaldehyde. The most common method for synthesizing this compound involves the reaction of 3-chlorobenzylamine with 1-phenylpiperidin-3-one in the presence of sodium borohydride.
科学研究应用
[3-(3-chlorobenzyl)-1'-phenyl-1,4'-bipiperidin-3-yl]methanol has been studied extensively for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to have a high affinity for the dopamine transporter, which is a protein that plays a critical role in the regulation of dopamine levels in the brain. This compound has also been shown to have an affinity for the serotonin transporter, which is a protein that plays a critical role in the regulation of serotonin levels in the brain. These properties make this compound a valuable tool for studying the mechanisms of neurotransmitter uptake and release in the brain.
属性
IUPAC Name |
[3-[(3-chlorophenyl)methyl]-1-(1-phenylpiperidin-4-yl)piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31ClN2O/c25-21-7-4-6-20(16-21)17-24(19-28)12-5-13-27(18-24)23-10-14-26(15-11-23)22-8-2-1-3-9-22/h1-4,6-9,16,23,28H,5,10-15,17-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URDWDNQXQXHJJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCN(CC2)C3=CC=CC=C3)(CC4=CC(=CC=C4)Cl)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine](/img/structure/B6018460.png)
![2-(4-methoxyphenyl)-3,5-dimethyl-7-(4-methyl-1-piperazinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6018467.png)
![1-ethyl-N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}-2-piperidinecarboxamide](/img/structure/B6018477.png)
![2-[2-(dimethylamino)-4-oxo-3,4,5,6,8,9-hexahydro-7H-pyrimido[4,5-d]azepin-7-yl]-N,N-diethyl-2-oxoacetamide](/img/structure/B6018478.png)
![4,4'-(methylenediimino)bis[N'-(4-pyridinylmethylene)-1,2,5-oxadiazole-3-carboximidohydrazide]](/img/structure/B6018480.png)
![2-[4-(tetrahydro-2H-thiopyran-4-yl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6018481.png)
![N-(2-hydroxypropyl)-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6018488.png)
![ethyl {[6-iodo-3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetate](/img/structure/B6018492.png)
![N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]cyclopentanecarboxamide](/img/structure/B6018503.png)
![[1,2-ethanediylbis(oxy-3,1-phenyleneoxy-2,1-ethanediyloxy-2,1-phenyleneoxymethylene)]bis(phosphonic acid)](/img/structure/B6018508.png)
![N-{2-[(2,6-dichlorobenzyl)thio]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B6018509.png)

![N-(3,4-dichlorophenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B6018534.png)
![2-{1-(4-methoxy-3-methylbenzyl)-4-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6018549.png)